Product packaging for 2-(4-Chloro-1H-indazol-3-yl)ethanamine(Cat. No.:)

2-(4-Chloro-1H-indazol-3-yl)ethanamine

Cat. No.: B11901631
M. Wt: 195.65 g/mol
InChI Key: QVRYBQVAWSPHMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-1H-indazol-3-yl)ethanamine is a chemical building block featuring the 1H-indazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This compound is synthetically valuable for constructing more complex molecules, particularly in anticancer drug discovery programs. The indazole core is a recognized pharmacophore and an effective hinge-binding fragment for kinase inhibitors, as demonstrated in drugs like Linifanib and Entrectinib . The 4-chloro substituent and the flexible ethanamine side chain at the 3-position provide handles for further synthetic modification, allowing researchers to explore structure-activity relationships and develop novel bioactive compounds . Indazole derivatives have shown a broad spectrum of pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects . Several indazole-based therapeutics, such as Pazopanib (a multi-kinase inhibitor), Niraparib (a PARP inhibitor), and Axitinib (a VEGFR inhibitor), are already in clinical use, underscoring the high research value of this heterocyclic system . The primary application of this compound is as a synthetic intermediate in the research and development of such potential therapeutic agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClN3 B11901631 2-(4-Chloro-1H-indazol-3-yl)ethanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

2-(4-chloro-2H-indazol-3-yl)ethanamine

InChI

InChI=1S/C9H10ClN3/c10-6-2-1-3-7-9(6)8(4-5-11)13-12-7/h1-3H,4-5,11H2,(H,12,13)

InChI Key

QVRYBQVAWSPHMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)Cl)CCN

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Techniques for Indazole Based Ethanamines

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR would be critical in characterizing 2-(4-Chloro-1H-indazol-3-yl)ethanamine.

In the ¹H NMR spectrum of a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, the proton signals for the indazole ring appear in the aromatic region. mdpi.com For this compound, one would expect to see distinct signals for the protons on the indazole core, as well as signals for the ethylamine (B1201723) side chain. The protons on the benzene (B151609) portion of the indazole ring would likely appear as doublets or triplets in the range of δ 7.0-8.0 ppm. The chemical shifts and coupling constants of these aromatic protons would be crucial in confirming the substitution pattern on the indazole ring. The protons of the ethylamine side chain (-CH₂CH₂NH₂) would be expected to appear more upfield, likely as two distinct triplets, with the methylene (B1212753) group adjacent to the indazole ring appearing at a slightly downfield chemical shift compared to the terminal amino-methylene group due to the deshielding effect of the aromatic ring. The NH proton of the indazole and the NH₂ protons of the ethanamine would typically appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be observed for each carbon atom in the molecule. The carbons of the indazole ring would resonate in the aromatic region (typically δ 110-150 ppm). The carbon atom bearing the chlorine (C4) would be expected to show a characteristic chemical shift. The carbons of the ethylamine side chain would appear in the aliphatic region (typically δ 20-50 ppm). Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the structural assignment. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H5~7.3 (d)C5: ~122
H6~7.1 (t)C6: ~120
H7~7.5 (d)C7: ~110
-CH₂- (adjacent to indazole)~3.2 (t)-CH₂-: ~25
-CH₂- (adjacent to NH₂)~3.0 (t)-CH₂-: ~40
NH (indazole)~13.0 (br s)C3: ~145
NH₂ (ethanamine)Variable (br s)C3a: ~125
C7a: ~140
C4: ~118

Note: These are predicted values based on the analysis of similar structures and are for illustrative purposes only. Actual experimental values may vary.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight and, consequently, its molecular formula (C₉H₁₀ClN₃). The presence of chlorine would be indicated by a characteristic isotopic pattern in the mass spectrum, with the [M+2]⁺ peak having an intensity of approximately one-third of the molecular ion peak [M]⁺.

Electron ionization (EI) or electrospray ionization (ESI) would be used to generate ions for mass analysis. The resulting mass spectrum would show a molecular ion peak corresponding to the mass of the protonated molecule [M+H]⁺ or the molecular ion [M]⁺. In a study of the related 7-bromo-4-chloro-1H-indazol-3-amine, HRMS was used to confirm the elemental composition. mdpi.com

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For this compound, common fragmentation pathways would likely involve the cleavage of the ethylamine side chain. For instance, the loss of the aminoethyl group or cleavage of the C-C bond in the side chain would result in characteristic fragment ions.

Table 2: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M]⁺195.0563Molecular ion
[M+2]⁺197.0534Isotope peak due to ³⁷Cl
[M-CH₂NH₂]⁺165.0298Loss of the terminal amino-methylene group
[C₇H₄ClN₂]⁺151.0114Fragment corresponding to the 4-chloro-1H-indazole core

Note: Predicted m/z values are calculated based on the monoisotopic masses of the elements.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

The N-H stretching vibrations of the indazole ring and the primary amine of the ethanamine side chain would be expected to appear in the region of 3200-3500 cm⁻¹. The aromatic C-H stretching vibrations would likely be observed around 3000-3100 cm⁻¹. The C-N stretching vibrations would appear in the region of 1000-1350 cm⁻¹. The C-Cl stretching vibration would be expected in the fingerprint region, typically below 800 cm⁻¹. The aromatic C=C stretching vibrations of the indazole ring would be visible in the 1450-1600 cm⁻¹ region. A supporting information document for a synthesis of various indazole derivatives lists characteristic IR absorptions. wiley-vch.de

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹)
N-H stretch (indazole & amine)3200 - 3500
Aromatic C-H stretch3000 - 3100
Aliphatic C-H stretch2850 - 2960
C=C stretch (aromatic)1450 - 1600
C-N stretch1000 - 1350
C-Cl stretch< 800

Note: These are predicted absorption ranges and the actual spectrum may show more complex patterns.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

To perform X-ray crystallography, a suitable single crystal of the compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision.

The crystal structure would confirm the planar nature of the indazole ring system and provide information about the conformation of the ethylamine side chain. It would also reveal details about intermolecular interactions, such as hydrogen bonding between the amine and indazole moieties of adjacent molecules in the crystal lattice. Although no specific X-ray crystallographic data for this compound is available, this technique remains the gold standard for unambiguous structural proof.

Theoretical and Computational Chemistry Studies on 2 4 Chloro 1h Indazol 3 Yl Ethanamine and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of molecules. For indazole derivatives, including analogues of 2-(4-Chloro-1H-indazol-3-yl)ethanamine, these calculations provide valuable data on global and local reactivity descriptors.

Key Findings:

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding chemical reactivity. A smaller HOMO-LUMO energy gap is indicative of higher molecular reactivity and lower kinetic stability. rsc.org For instance, in a study of various indazole derivatives, the HOMO-LUMO gap was a key parameter in assessing their potential as corrosion inhibitors. researchgate.netdergipark.org.trindexacademicdocs.org A smaller gap suggests a greater ease of electron transfer, which can be a desirable trait in certain applications. rsc.org

Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (σ), electronegativity (χ), and electrophilicity index (ω) are calculated from HOMO and LUMO energies. researchgate.netdergipark.org.tr These descriptors help in quantitatively comparing the reactivity of different molecules. For example, a study on six indazole derivatives, including 4-chloro-1H-indazole, used DFT to calculate these parameters to evaluate their corrosion inhibition properties. researchgate.netdergipark.org.trindexacademicdocs.org

Molecular Electrostatic Potential (MEP): MEP maps are valuable for identifying the electrophilic and nucleophilic sites within a molecule. rsc.org The red regions on an MEP map indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. rsc.org For indazole derivatives, MEP analysis helps in understanding their interaction with biological targets or surfaces. nih.gov

Table 1: Calculated Quantum Chemical Parameters for 4-Chloro-1H-indazole (Compound 2) using B3LYP/6-31++G(d,p) in the gas phase. dergipark.org.tr

ParameterValue (eV)
EHOMO-6.653
ELUMO-1.339
Energy Gap (ΔE)5.314
Ionization Potential (I)6.653
Electron Affinity (A)1.339
Hardness (η)2.657
Softness (σ)0.376
Electronegativity (χ)3.996
Electrophilicity Index (ω)2.999

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in drug design for predicting the binding affinity and mode of interaction between a small molecule, like this compound analogues, and a biological target.

Key Findings:

Binding Affinity and Pose: Docking studies on indazole derivatives have been performed to predict their binding energies and interaction patterns with various protein targets. rsc.org For example, novel indazole derivatives have been docked against the renal cancer receptor (PDB: 6FEW) to evaluate their potential as anti-cancer agents. rsc.org

Identification of Key Interactions: These simulations can identify crucial interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Studies on indazole derivatives as inhibitors of enzymes like GSK-3β and VEGFR2 kinase have highlighted the specific amino acid residues involved in binding. nih.govresearchgate.net For instance, the pyrrolic NH atom of some indazole derivatives was found to form a significant hydrogen bond with the Thr916 oxygen atom within the kinase cavity of VEGFR2. nih.gov

Structure-Based Drug Design: The insights gained from docking studies guide the rational design of more potent and selective inhibitors. By understanding how a molecule fits into the active site of a protein, chemists can modify its structure to improve its binding characteristics. This approach has been applied to design indazole-based inhibitors for various kinases. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior Analysis

Molecular dynamics simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. This technique is used to assess the conformational stability of ligands within a binding site and to understand the flexibility of both the ligand and the target protein.

Key Findings:

Stability of Ligand-Protein Complexes: MD simulations are often used to validate the results of molecular docking. By simulating the docked complex over a period of nanoseconds, researchers can assess the stability of the predicted binding pose. nih.gov Stable interactions observed throughout the simulation lend confidence to the docking results.

Conformational Flexibility: These simulations reveal the conformational changes that a molecule may undergo in a biological environment. Understanding the flexibility of a ligand is crucial for predicting its binding affinity and specificity. nih.gov

Analysis of Trajectories: Various parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (RoG) are analyzed from the MD trajectory to understand the stability and compactness of the system. nih.gov These analyses have been applied to indazole-pyrimidine derivatives to suggest the stability of the compounds during simulation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds.

Key Findings:

2D-QSAR: 2D-QSAR models use descriptors calculated from the 2D structure of the molecules, such as physicochemical properties and topological indices. Studies on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors have successfully used 2D-QSAR to develop predictive models. researchgate.netgrowingscience.com

3D-QSAR: 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional properties of molecules. These models generate contour maps that visualize the regions where steric, electrostatic, and other fields influence biological activity. nih.gov This provides a structural framework for designing new inhibitors. nih.gov

Predictive Modeling: Both 2D and 3D-QSAR models for indazole derivatives have shown good predictive power, with high correlation coefficients (r²) and cross-validation coefficients (q²). nih.govresearchgate.netgrowingscience.com These models are valuable tools for prioritizing compounds for synthesis and biological testing. A 3D-QSAR model for indazole derivatives as TTK inhibitors showed a high internal cross-validation regression coefficient (q2) of 0.9132. researchgate.netgrowingscience.com

In Silico Studies of Molecular Reactivity and Adsorption Mechanisms

In silico studies are crucial for understanding the reactivity of molecules and their adsorption behavior on various surfaces, which is particularly relevant in materials science and corrosion inhibition.

Key Findings:

Adsorption on Metal Surfaces: DFT calculations have been used to study the adsorption of indazole derivatives on metal surfaces to understand their mechanism as corrosion inhibitors. researchgate.netdergipark.org.trindexacademicdocs.org The interaction is often described by the transfer of electrons from the inhibitor molecule to the vacant d-orbitals of the metal. mdpi.com

Mechanism of Interaction: The adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation). mdpi.com The presence of heteroatoms (like nitrogen in the indazole ring) and polar functional groups enhances the adsorption of the molecule onto the metal surface. mdpi.com

Predicting Inhibition Efficiency: Theoretical parameters derived from quantum chemical calculations, such as EHOMO, ELUMO, and the energy gap, have been correlated with the experimental corrosion inhibition efficiencies of indazole derivatives. dergipark.org.tr A higher EHOMO value generally indicates a greater ability of the molecule to donate electrons to the metal surface, leading to better inhibition.

Structure Activity Relationship Sar and Mechanistic Biochemical Investigations of Indazole Ethanamine Derivatives

Elucidation of Structural Modulations Governing Biological Activity

The structure-activity relationship (SAR) of indazole ethanamine derivatives reveals that minor structural modifications can lead to significant changes in biological potency and selectivity. The position and electronic nature of substituents on the indazole ring are critical determinants of activity.

Research into various indazole derivatives has consistently shown that substitutions at the C4, C5, C6, and C7 positions of the indazole ring play a crucial role in modulating biological activity. For instance, in a series of 1H-indazole derivatives evaluated for indoleamine 2,3-dioxygenase 1 (IDO1) inhibition, the substituent groups at both the 4-position and 6-position were found to be crucial for inhibitory activity. nih.gov Similarly, studies on 2-phenyl-2H-indazole derivatives showed that a 4-chlorophenyl group at position 2 resulted in one of the most active compounds against protozoa like T. vaginalis and G. intestinalis. nih.gov

The type of halogen at a given position also impacts affinity and selectivity. In studies of indole (B1671886) derivatives, which share structural similarities, chloro- or bromo-substituents were found to favor interactions with the 5-HT2C receptor over the 5-HT2A receptor. nih.gov For 1H-indazole-3-amine derivatives with anticancer properties, the presence and position of fluorine substituents on a phenyl ring at the C-5 position significantly affected anti-proliferative activity against the Hep-G2 cancer cell line. mdpi.com

The ethanamine side chain at the C3 position is another key site for modification. In a series of 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives developed as 5-HT2C receptor agonists, modifications to this side chain were critical. The presence of a methyl group on the carbon adjacent to the terminal amine, for example, was found to influence potency and selectivity. nih.govebi.ac.uk

Table 1: Influence of Structural Modifications on Biological Activity of Indazole Derivatives

Core ScaffoldSubstituent/ModificationBiological TargetActivity MeasurementReference
4-chloro-1H-indazole-LactoperoxidaseKi = 8.16 µM nih.gov
6-chloro-1H-indazole-LactoperoxidaseKi = 4.10 µM nih.gov
2-(4-chlorophenyl)-2H-indazole-T. vaginalisIC50 = 1.30 µM nih.gov
2-(4-chlorophenyl)-2H-indazole-G. intestinalisIC50 = 1.05 µM nih.gov
(S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamineEthyl group at C7, methyl group on ethylamine (B1201723) chain5-HT2C ReceptorEC50 = 1.0 nM nih.govebi.ac.uk

Molecular Interactions with Biological Targets: Enzyme Inhibition and Receptor Binding Studies

Indazole ethanamine derivatives and related analogues interact with a diverse array of biological targets, including enzymes and G protein-coupled receptors (GPCRs). The specific interactions are dictated by the compound's three-dimensional structure and electronic properties, which allow it to fit into the binding pockets of these macromolecules.

Enzyme Inhibition: The indazole scaffold is a key component of numerous enzyme inhibitors, particularly protein kinase inhibitors. nih.govnih.gov These compounds typically function as ATP-competitive inhibitors by occupying the ATP-binding site of the kinase. nih.gov For example, various indazole derivatives have been developed as potent inhibitors of Janus kinases (JAKs), Interleukin-2-inducible T-cell kinases (ITKs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Protein Kinase B (Akt). nih.govnih.gov One indazole-pyridine analogue was found to be a potent, reversible inhibitor of Akt with a K(i) of 0.16 nM. nih.gov

Beyond kinases, indazoles inhibit other enzymes. Certain halogenated 1H-indazoles, including 4-chloro-1H-indazole, have been identified as inhibitors of lactoperoxidase, an antimicrobial enzyme, with K(i) values in the low micromolar range. nih.gov Other indazole derivatives show potent and selective inhibitory activity against butyrylcholinesterase (BChE), a target in Alzheimer's disease research. researchgate.netmonash.edu Furthermore, a close structural analogue, 7-bromo-4-chloro-1H-indazol-3-amine, is a key intermediate in the synthesis of Lenacapavir, a potent inhibitor of the HIV-1 capsid protein, highlighting the scaffold's utility in antiviral drug development. smolecule.comnih.gov

Receptor Binding: Indazole ethanamines have been specifically investigated as ligands for serotonin (B10506) (5-HT) receptors. A series of 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives were synthesized and evaluated as agonists for the 5-HT2C receptor, a target for treating various central nervous system disorders. nih.govnih.gov The lead compound from this series demonstrated high-affinity binding and potent agonistic activity at the human 5-HT2C receptor subtype, with an EC50 value of 1.0 nM. nih.govebi.ac.uk The interaction is governed by the specific fit of the ethylamine side chain and the substituted indazole core within the receptor's binding pocket.

Table 2: Enzyme and Receptor Activity of Selected Indazole Derivatives

Compound ClassTargetActivity TypePotencyReference
Indazole-pyridine analogueAkt (Protein Kinase B)InhibitionKi = 0.16 nM nih.gov
Indazole derivative (38a)ITK (Kinase)InhibitionKi = 43 nM nih.gov
4-chloro-1H-indazoleLactoperoxidaseInhibitionKi = 8.16 µM nih.gov
Indazole derivative (4q)Butyrylcholinesterase (BChE)InhibitionPotent and Selective researchgate.net
(S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348)5-HT2C ReceptorAgonismEC50 = 1.0 nM nih.govebi.ac.uk
3-substituted 1H-indazole (121)IDO1InhibitionIC50 = 720 nM nih.gov

Investigation of Intracellular Signaling Pathway Modulation by Indazole Scaffolds

The therapeutic effects of indazole derivatives often stem from their ability to modulate key intracellular signaling pathways that regulate cellular processes like proliferation, survival, and migration. By inhibiting specific enzymes, particularly kinases, these compounds can block aberrant signaling cascades that are characteristic of diseases such as cancer. samipubco.com

One of the most critical pathways targeted by indazole derivatives is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in tumor cells. nih.gov A study on 3-amino-1H-indazole derivatives demonstrated that a lead compound, W24, inhibited this pathway. This inhibition led to downstream effects including G2/M cell cycle arrest and apoptosis, mediated by the regulation of proteins like Cyclin B1, BAD, and Bcl-xL. nih.gov Furthermore, the compound was shown to inhibit cell migration and invasion by downregulating proteins associated with the epithelial-mesenchymal transition (EMT) pathway. nih.gov

Indazole derivatives also modulate the mitogen-activated protein kinase (MAPK) signaling cascade, including the extracellular signal-regulated kinase (ERK) pathway. nih.gov Potent and selective indazole amide inhibitors of ERK1/2 have been developed. nih.gov These compounds effectively block ERK signaling in cancer cells, leading to inhibited cell growth. nih.gov The multi-kinase inhibitor Nintedanib, which contains an indazole core, blocks key signaling pathways involved in angiogenesis and fibrosis by targeting receptor tyrosine kinases such as PDGFR, FGFR, and VEGFR. samipubco.com

Stereochemical Influences on Biological Activity

Stereochemistry can have a profound impact on the pharmacological properties of chiral molecules, including indazole ethanamine derivatives. The three-dimensional arrangement of atoms determines how a molecule interacts with its biological target, and different enantiomers or diastereomers of the same compound can exhibit vastly different potencies, efficacies, and selectivities.

This principle is clearly illustrated in the development of 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives as 5-HT2C receptor agonists. nih.gov In this series, a chiral center was introduced by adding a methyl group to the ethylamine side chain. The biological evaluation revealed a strong preference for one enantiomer. Specifically, the (S)-enantiomer of 2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348) displayed high agonistic activity (EC50 = 1.0 nM) and selectivity for the 5-HT2C receptor. nih.govebi.ac.uk This stereoselectivity indicates a specific and constrained binding orientation within the receptor pocket, where one enantiomer achieves a much more favorable interaction than the other. The development of synthetic methods to produce C3-substituted 1H-indazoles with quaternary stereocenters in high enantioselectivity further underscores the importance of controlling stereochemistry to optimize biological activity. pnrjournal.com

Exploration of Indazole Ethanamine Derivatives in Chemical Biology Research

Development of Indazole Derivatives as Molecular Probes

The development of molecular probes is a cornerstone of chemical biology, enabling the visualization and interrogation of complex biological systems. A molecular probe is a specialized molecule used to study the properties of other molecules or structures. This typically involves incorporating a reporter group, such as a fluorescent tag or a photoreactive group, onto a scaffold that has an affinity for a specific biological target.

Recent research has focused on exploiting the inherent optical properties of the indazole scaffold to create novel fluorescent materials. rsc.org Scientists have successfully designed and synthesized indazole derivatives that exhibit aggregation-induced emission (AIE), a phenomenon where the compounds are non-emissive in dilute solutions but become highly fluorescent in an aggregated state. rsc.org By modifying the indazole scaffold with salicylaldehyde (B1680747) and a triphenylamine (B166846) luminogen, researchers have created AIE materials that can function as sensitive fluorescent sensors for detecting metal ions, such as Cu2+, with a limit of detection in the nanomolar range. rsc.org This demonstrates the potential of the indazole core in developing new optical probes for biological sensing.

A more advanced application of molecular probes is in photoaffinity labeling (PAL), a powerful technique for identifying unknown drug targets and mapping binding sites. nih.govplos.org A photoaffinity probe is created by chemically modifying a bioactive compound with two key features: a photoreactive moiety (like a diazirine, azide, or benzophenone) and an identification tag (such as a biotin (B1667282) or a terminal alkyne for "click" chemistry). nih.govplos.org When the probe binds to its target protein, it can be irreversibly cross-linked upon activation by UV light. plos.org The tag then allows for the isolation and subsequent identification of the target protein via mass spectrometry. nih.gov While specific examples involving 2-(4-Chloro-1H-indazol-3-yl)ethanamine as a photoaffinity probe are not yet prominent in the literature, its bioactive scaffold makes it a suitable candidate for such modification, offering a pathway to elucidate its molecular targets and mechanism of action.

Scaffold Prioritization and Lead Optimization Strategies in Medicinal Chemistry Research

The indazole nucleus is considered a "privileged scaffold" because it can bind to multiple, distinct biological targets by presenting different arrays of functional groups. nih.gov This versatility makes it a high-priority scaffold in medicinal chemistry. The ethanamine moiety attached to the indazole core is particularly interesting as it mimics the structure of neurotransmitters like serotonin (B10506) and dopamine, suggesting a potential for interaction with neurological targets.

Lead optimization is a critical phase in drug discovery that involves refining the chemical structure of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. For indazole derivatives, this process often involves systematic structure-activity relationship (SAR) studies. plos.orgbldpharm.com SAR studies explore how modifying different parts of the molecule affects its biological activity. For instance, research on 1H-indazole-3-amine derivatives showed that the presence of a para-fluorine on a phenyl ring substituent was crucial for antitumor activity. bldpharm.com

Key optimization strategies for indazole scaffolds include:

Bioisosteric Replacement: The indazole ring is often used as a bioisostere for the indole (B1671886) found in many biologically active molecules. This swap can improve properties like metabolic stability without losing binding affinity. nih.govnih.govnih.gov

Fragment-Based Design: This approach involves identifying small molecular fragments that bind to a target and then growing or linking them to create a more potent lead. Fragment-based discovery has been successfully used to develop 1H-indazole-based inhibitors for targets like fibroblast growth factor receptors (FGFRs). plos.org

Structure-Guided Design: Using high-resolution structural data of the target protein (from X-ray crystallography or NMR), chemists can rationally design modifications to the indazole scaffold to enhance its interaction with the binding site. This strategy has been employed to develop potent inhibitors of extracellular signal-regulated kinases (ERK1/2). plos.org

Systematic Derivatization: Researchers systematically modify various positions on the indazole ring and its substituents to build a library of analogs. For example, in the development of pan-Pim kinase inhibitors, both the piperidine (B6355638) and difluorophenyl moieties attached to a 1H-indazole core were systematically optimized to yield compounds with nanomolar potency. plos.org

These strategies have led to the progression of numerous indazole-based compounds into clinical trials for a variety of diseases, particularly cancer. nih.gov

Advanced In Vitro and Cell-Based Screening Methodologies for Novel Bioactive Indazole Analogs

Once a library of indazole analogs is synthesized, it must be screened to identify compounds with the desired biological activity. Modern drug discovery relies on a suite of advanced in vitro (test tube) and cell-based assays, often conducted in a high-throughput screening (HTS) format. google.com

For indazole derivatives, a variety of screening assays have been employed:

Kinase Inhibition Assays: Since many indazole derivatives target protein kinases, enzymatic assays are common. These often use a radioactive isotope like ³²P to measure the transfer of a phosphate (B84403) group to a substrate, as was done in the screening for FGFR1 inhibitors. nih.gov

Cell Proliferation and Viability Assays: To screen for anti-cancer activity, compounds are tested on various cancer cell lines. The MTT assay is a colorimetric assay that measures a cell's metabolic activity, which correlates with cell viability. rsc.org Colony formation assays provide a longer-term view of a compound's ability to halt cell proliferation. rsc.orgnih.gov

Calcium Mobilization Assays: For G-protein coupled receptors (GPCRs) like serotonin receptors, a common method is to measure changes in intracellular calcium levels following receptor activation. This has been used to profile indazole analogs at human 5-HT₂, 5-HT₂B, and 5-HT₂C receptors. nih.govnih.gov

Apoptosis Assays: To determine if a compound induces programmed cell death, researchers measure the levels of key proteins in the apoptosis pathway, such as cleaved caspase-3 and the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. rsc.orgnih.gov

Thermal Shift Assays: This biophysical technique can identify direct binding of a compound to a target protein. It was used to identify lead indazole inhibitors of glutamate (B1630785) racemase, a key bacterial target. mdpi.com

The data from these assays allow for the ranking of compounds based on their potency (e.g., IC₅₀ or EC₅₀ values) and the elucidation of their cellular effects.

Target Identification and Validation Research

Identifying the specific molecular target of a bioactive compound is often the most challenging step in drug discovery, yet it is crucial for understanding its mechanism of action. For indazole derivatives, a multi-pronged approach is often necessary for robust target identification and validation.

Computational Prediction: In the early stages, computational tools can be used to predict potential targets based on the compound's structure. For example, the Swiss Target Prediction tool was used to suggest that a potent anti-cancer indazole derivative likely acts on tyrosine kinases. rsc.org While useful for generating hypotheses, these predictions require experimental validation.

Direct Target-Based Screening: The most straightforward method is to test the compound directly against a panel of known targets, such as a kinase panel or a receptor panel. Research on indazole analogs of tryptamines confirmed their activity at specific serotonin receptor subtypes (5-HT₂A/₂B/₂C) through direct functional assays. nih.govnih.gov Similarly, virtual screening followed by direct enzymatic assays identified and validated Fibroblast Growth Factor Receptor 1 (FGFR1) as the target for a series of indazole inhibitors. nih.gov

Affinity-Based Methods: As discussed previously, photoaffinity labeling is a powerful technique for identifying unknown targets directly in a complex biological sample, such as a cell lysate or even in living cells. plos.org This method provides strong evidence of a direct physical interaction between the compound and its target protein.

Genetic and Cellular Validation: Once a putative target is identified, its role can be validated using genetic techniques like RNA interference (RNAi) or CRISPR to knock down the target protein in cells. If the cells subsequently become resistant to the compound, it provides strong evidence that the protein is the relevant target. Further validation can involve observing if the compound inhibits the known downstream signaling pathway of the putative target. For instance, after identifying glutamate racemase as the target for antitubercular indazoles, researchers confirmed that these compounds were effective at inhibiting both replicating and non-replicating bacteria, consistent with disrupting essential cell wall synthesis. mdpi.com

Through the combined application of these methodologies, researchers can confidently identify and validate the biological targets of novel indazole ethanamine derivatives, paving the way for their further development as either therapeutic agents or chemical probes.

Future Research Directions and Unexplored Avenues for 2 4 Chloro 1h Indazol 3 Yl Ethanamine Research

Potential for Novel Indazole Ethanamine Scaffold Development

The development of novel scaffolds based on the indazole ethanamine framework is a promising area for future research. The core structure of 2-(4-Chloro-1H-indazol-3-yl)ethanamine offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). mdpi.comnih.govelsevierpure.com

Bioisosteric Replacement: A key strategy in scaffold development is bioisosteric replacement, where an atom or group of atoms is exchanged for another with similar physical or chemical properties. cambridgemedchemconsulting.com In the context of indazoles, this approach has been successfully used to replace moieties like phenol (B47542) or catechol, which can be prone to rapid metabolism, thereby improving the pharmacokinetic profile of the resulting compounds. google.comnih.gov For this compound, future research could explore replacing the chlorine atom with other halogens (e.g., fluorine, bromine) or non-halogen groups to modulate lipophilicity, metabolic stability, and target binding affinity. cambridgemedchemconsulting.com For instance, the replacement of a phenol with an indazole has been shown to retain high affinity for the GluN2B receptor while inhibiting metabolic glucuronidation. nih.gov Similarly, the introduction of a 1,2,4-oxadiazole (B8745197) ring as a bioisostere has led to potent and selective MAO B inhibitors. nih.gov

Scaffold Hopping and Hybridization: Researchers can also engage in "scaffold hopping" to design novel cores that maintain the essential pharmacophoric features of the original molecule while possessing different structural backbones. This can lead to compounds with improved properties or novel intellectual property. Hybridization, the combination of the indazole ethanamine scaffold with other pharmacologically active fragments, is another viable strategy. This has been demonstrated by the creation of thiazolyl-indazole derivatives investigated as potential SARS-CoV-2 MPro inhibitors. nih.gov These approaches could expand the therapeutic applications of indazole-based compounds significantly. nih.govresearchgate.net The 3-aminoindazole structure itself is a recognized privileged fragment found in several biologically active agents, including inhibitors of glycogen (B147801) synthase 3β and tyrosine kinase receptors. nih.gov

Table of Potential Bioisosteric Replacements for the Indazole Scaffold:

Original GroupPotential BioisostereRationale for Replacement
PhenylPyridyl, ThienylModulate electronics and solubility cambridgemedchemconsulting.com
Carboxylic AcidTetrazole, AcylsulfonamideImprove metabolic stability and cell permeability
MethylTrifluoromethyl, CyclopropylEnhance metabolic stability and binding affinity
PhenolIndazole, BenzisoxazoleBlock metabolic conjugation, improve pharmacokinetics nih.gov
ChlorineFluorine, Bromine, CyanoFine-tune electronic properties and lipophilicity cambridgemedchemconsulting.com

Integration of Artificial Intelligence and Machine Learning in Indazole Research

For a compound like this compound, AI can be employed in several key areas:

Predictive Modeling: ML algorithms can be trained on existing data from indazole derivatives to predict various properties such as biological activity, toxicity, and pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion). mdpi.com This allows for the in silico screening of virtual libraries of novel indazole ethanamine analogs, prioritizing the synthesis of compounds with the highest probability of success and reducing reliance on time-consuming and expensive experimental screening. nih.govnih.gov

De Novo Drug Design: Generative AI models can design entirely new indazole-based molecules with desired properties. By learning from the structural features of known active compounds, these models can propose novel scaffolds that are structurally distinct yet retain or exceed the biological activity of the parent compound. nih.gov

Synthesis Planning: Retrosynthesis prediction tools powered by AI can help chemists devise the most efficient and cost-effective synthetic routes to complex indazole architectures. nih.gov These programs analyze the target molecule and suggest a series of disconnections to identify readily available starting materials and optimal reaction pathways. nih.gov This is particularly valuable for complex, multi-step syntheses often required for substituted indazoles.

The successful application of AI in medicinal chemistry has been demonstrated in the identification of novel inhibitors for various protein targets, including those involved in cancer and Alzheimer's disease. mdpi.com As more high-quality data on indazole compounds becomes available, the predictive power and utility of AI models in this specific area of research will undoubtedly increase. ingentaconnect.com

Advanced Synthetic Methodologies for Complex Indazole Architectures

The synthesis of substituted indazoles, particularly with specific regiochemistry, can be challenging. researchgate.net The development of more advanced and efficient synthetic methodologies is crucial for exploring the full potential of the indazole scaffold, including derivatives of this compound.

Recent years have seen significant progress in the synthesis of indazoles, moving beyond classical methods to more sophisticated strategies. nih.govnih.gov Key areas of future development include:

C-H Functionalization: Direct C-H activation and functionalization reactions represent a highly atom-economical approach to modifying the indazole core. These methods avoid the need for pre-functionalized starting materials (e.g., organohalides), streamlining the synthetic process. Research into novel catalysts and reaction conditions for the selective C-H functionalization of the indazole ring system will enable the rapid generation of diverse analogs. nih.gov

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch synthesis for industrial-scale production. evitachem.com They allow for precise control over reaction parameters (temperature, pressure, reaction time), improved safety for hazardous reactions, and can lead to higher yields and purity. Applying flow chemistry to the synthesis of this compound and its derivatives could make these compounds more accessible for extensive research and development.

Photoredox and Electrochemical Catalysis: These emerging techniques utilize light or electricity to drive chemical reactions under mild conditions. organic-chemistry.org They can enable transformations that are difficult to achieve with conventional thermal methods and often exhibit unique selectivity. Exploring photoredox and electrochemical approaches for key bond-forming steps in indazole synthesis, such as N-N bond formation or cyclization, could open up new synthetic pathways to complex indazole architectures. organic-chemistry.org For example, an electrochemical method for the selective N1-acylation of indazoles has been reported. organic-chemistry.org

Novel Cyclization Strategies: Researchers continue to develop innovative methods for constructing the indazole ring itself. This includes transition metal-catalyzed reactions, such as those involving palladium or copper, which can proceed under mild conditions and tolerate a wide range of functional groups. researchgate.netorgsyn.org One-pot procedures and domino reactions that combine multiple synthetic steps into a single operation are also highly sought after for their efficiency. researchgate.net A practical, large-scale synthesis for 7-bromo-4-chloro-1H-indazol-3-amine, a related intermediate, was recently developed from inexpensive starting materials, highlighting the ongoing innovation in this area. nih.govchemrxiv.orgresearchgate.net

By embracing these advanced synthetic methodologies, chemists will be better equipped to synthesize a wider array of complex and diversely substituted indazole ethanamines, facilitating a deeper exploration of their therapeutic potential.

Q & A

Q. Experimental Design :

  • Perform Hammett analysis to quantify electronic contributions.
  • Compare reaction outcomes with non-chlorinated analogs (e.g., 1H-indazol-3-yl-ethanamine) to isolate substituent effects .

What methodological challenges arise in evaluating the compound’s interactions with biological targets like enzymes or receptors, and how can conflicting data from different assay conditions be resolved?

Advanced Research Question
Challenges :

  • Solubility : The compound’s lipophilicity (logP ~2.5–3.0) may limit aqueous solubility, requiring DMSO or cyclodextrin-based formulations.
  • Off-Target Effects : Chloro-indazole derivatives may interact with cytochrome P450 enzymes (e.g., CYP1A2), complicating pharmacokinetic studies .

Q. Data Contradictions :

  • Assay Variability : Conflicting IC₅₀ values may arise from differences in buffer pH, temperature, or co-solvents. For example, acidic conditions could protonate the ethanamine group, altering binding affinity.
  • Resolution Strategy :
    • Standardize assay protocols (e.g., pH 7.4, 37°C).
    • Use orthogonal methods (e.g., SPR, ITC) to validate binding kinetics .

What are the implications of structural analogs (e.g., indole vs. indazole derivatives) on the pharmacological profile of this compound?

Advanced Research Question
Indazole derivatives generally exhibit enhanced metabolic stability compared to indoles due to reduced susceptibility to oxidative degradation. However:

  • Bioactivity : The indazole core may confer higher affinity for kinase targets (e.g., PIM-1) but lower serotonin receptor activity than indole analogs .
  • Toxicity : Chloro-substituted indazoles may accumulate in lipid-rich tissues, necessitating tissue distribution studies.

Q. Comparative Analysis :

  • Synthesize and test indole (e.g., 2-(4-Chloro-1H-indol-3-yl)ethanamine) and indazole analogs under identical conditions to isolate scaffold-specific effects .

How can computational modeling (e.g., molecular docking, QSAR) guide the optimization of this compound for specific therapeutic applications?

Advanced Research Question

  • Molecular Docking : Predict binding modes with targets like NMDA receptors or kinases. For example, the chloro group may form halogen bonds with backbone carbonyls in the receptor’s active site .
  • QSAR Models : Correlate substituent properties (e.g., Hammett σ, molar refractivity) with activity data to prioritize synthetic targets.

Validation : Cross-check computational predictions with mutagenesis studies (e.g., Ala-scanning of target proteins) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.